molecular formula C20H18N2O4S B2797172 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 954638-93-8

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2797172
CAS No.: 954638-93-8
M. Wt: 382.43
InChI Key: YYTILESYWVOVEC-UHFFFAOYSA-N
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Description

This compound is a derivative of furan-2-carboxamide, which is a type of amide. Amides are very common in nature and can be easily synthesized . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as carbamothioyl-furan-2-carboxamide derivatives have been synthesized using a one-pot strategy .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(pyridin-2-ylmethyl)furan-2-carboxamide has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Studies have developed synthesis methods for tetrahydroisoquinoline derivatives, employing strategies like Pummerer-type cyclization and Povarov cycloaddition reactions. For instance, a synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline was achieved via Pummerer-type cyclization, enhanced by boron trifluoride diethyl etherate, indicating the versatility of synthetic approaches for such compounds (Saitoh et al., 2001). Additionally, solid-phase synthesis techniques have been employed to generate 1,2,3,4-tetrahydroisoquinoline derivatives, showcasing the adaptability of synthetic methods for creating structurally diverse molecules (Kane et al., 2004).

Potential Therapeutic Applications

Derivatives of tetrahydroisoquinoline, including those structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, have been explored for their therapeutic potentials, such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. A specific derivative was synthesized and characterized, highlighting its relevance as a therapeutic agent (Bonilla-Castañeda et al., 2022).

Bioisosteric Replacements and Pharmacological Activities

Bioisosteric replacements in tetrahydroisoquinoline derivatives have been investigated to enhance pharmacological properties, such as analgesic activity. Research demonstrated that altering the phenyl ring with isosteric heterocycles can significantly affect analgesic properties, with certain derivatives showing increased activity (Ukrainets et al., 2016).

Chemical Sensors and Bioimaging Applications

A phenoxazine-based fluorescent chemosensor derivative, structurally similar to the compound of interest, was developed for the detection of Cd2+ and CN− ions, showcasing the application of these compounds in environmental monitoring and bioimaging. This sensor was successfully used for bio-imaging in live cells and zebrafish, illustrating the potential of tetrahydroisoquinoline derivatives in biomedical research (Ravichandiran et al., 2020).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)21-17-9-8-15-10-11-22(14-16(15)13-17)27(24,25)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTILESYWVOVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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